molecular formula C18H22N4O8 B11482578 ethyl 5-({6-[(Z)-(2-carbamoylhydrazinylidene)methyl]-4,7-dimethoxy-1,3-benzodioxol-5-yl}methyl)-4,5-dihydro-1,2-oxazole-3-carboxylate

ethyl 5-({6-[(Z)-(2-carbamoylhydrazinylidene)methyl]-4,7-dimethoxy-1,3-benzodioxol-5-yl}methyl)-4,5-dihydro-1,2-oxazole-3-carboxylate

Cat. No.: B11482578
M. Wt: 422.4 g/mol
InChI Key: SBTLMMKDUPZMDF-SCDVKCJHSA-N
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Description

Ethyl 5-({6-[(Z)-(2-carbamoylhydrazinylidene)methyl]-4,7-dimethoxy-1,3-benzodioxol-5-yl}methyl)-4,5-dihydro-1,2-oxazole-3-carboxylate is a complex organic compound with potential applications in various fields such as medicinal chemistry, organic synthesis, and materials science. This compound features a unique structure that includes a benzodioxole ring, an oxazole ring, and a carbamoylhydrazone moiety, making it a subject of interest for researchers exploring new chemical entities with biological activity.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of ethyl 5-({6-[(Z)-(2-carbamoylhydrazinylidene)methyl]-4,7-dimethoxy-1,3-benzodioxol-5-yl}methyl)-4,5-dihydro-1,2-oxazole-3-carboxylate typically involves multiple steps:

    Formation of the Benzodioxole Ring: The starting material, 4,7-dimethoxybenzene, undergoes a series of reactions including nitration, reduction, and cyclization to form the benzodioxole ring.

    Introduction of the Oxazole Ring: The benzodioxole intermediate is then reacted with ethyl 2-bromoacetate under basic conditions to introduce the oxazole ring.

    Formation of the Carbamoylhydrazone Moiety: The final step involves the reaction of the oxazole intermediate with carbamoylhydrazine under acidic conditions to form the desired compound.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This could include the use of continuous flow reactors for better control of reaction conditions and the implementation of purification techniques such as recrystallization and chromatography.

Chemical Reactions Analysis

Types of Reactions

Ethyl 5-({6-[(Z)-(2-carbamoylhydrazinylidene)methyl]-4,7-dimethoxy-1,3-benzodioxol-5-yl}methyl)-4,5-dihydro-1,2-oxazole-3-carboxylate can undergo various types of chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents such as potassium permanganate or chromium trioxide, leading to the formation of carboxylic acids or ketones.

    Reduction: Reduction reactions using agents like sodium borohydride or lithium aluminum hydride can convert the compound into alcohols or amines.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or basic medium.

    Reduction: Sodium borohydride in methanol or lithium aluminum hydride in ether.

    Substitution: Nucleophiles such as amines or thiols in the presence of a base like sodium hydroxide.

Major Products

    Oxidation: Carboxylic acids, ketones.

    Reduction: Alcohols, amines.

    Substitution: Functionalized benzodioxole derivatives.

Scientific Research Applications

Ethyl 5-({6-[(Z)-(2-carbamoylhydrazinylidene)methyl]-4,7-dimethoxy-1,3-benzodioxol-5-yl}methyl)-4,5-dihydro-1,2-oxazole-3-carboxylate has several scientific research applications:

    Medicinal Chemistry: The compound’s unique structure makes it a potential candidate for drug development, particularly as an anti-cancer or anti-inflammatory agent.

    Organic Synthesis: It can be used as a building block for the synthesis of more complex molecules.

    Materials Science: The compound’s properties may be explored for the development of new materials with specific electronic or optical characteristics.

Mechanism of Action

The mechanism of action of ethyl 5-({6-[(Z)-(2-carbamoylhydrazinylidene)methyl]-4,7-dimethoxy-1,3-benzodioxol-5-yl}methyl)-4,5-dihydro-1,2-oxazole-3-carboxylate involves its interaction with specific molecular targets and pathways:

    Molecular Targets: The compound may interact with enzymes or receptors involved in cellular signaling pathways.

    Pathways Involved: It could modulate pathways related to cell proliferation, apoptosis, or inflammation, depending on its specific binding interactions.

Comparison with Similar Compounds

Similar Compounds

    Ethyl 5-({6-[(Z)-(2-carbamoylhydrazinylidene)methyl]-4,7-dimethoxy-1,3-benzodioxol-5-yl}methyl)-4,5-dihydro-1,2-oxazole-3-carboxylate: can be compared with other compounds containing benzodioxole and oxazole rings, such as:

Uniqueness

The presence of the carbamoylhydrazone moiety in this compound distinguishes it from similar compounds, potentially imparting unique biological activities and chemical reactivity.

This detailed article provides a comprehensive overview of this compound, covering its synthesis, reactions, applications, mechanism of action, and comparison with similar compounds

Properties

Molecular Formula

C18H22N4O8

Molecular Weight

422.4 g/mol

IUPAC Name

ethyl 5-[[6-[(Z)-(carbamoylhydrazinylidene)methyl]-4,7-dimethoxy-1,3-benzodioxol-5-yl]methyl]-4,5-dihydro-1,2-oxazole-3-carboxylate

InChI

InChI=1S/C18H22N4O8/c1-4-27-17(23)12-6-9(30-22-12)5-10-11(7-20-21-18(19)24)14(26-3)16-15(13(10)25-2)28-8-29-16/h7,9H,4-6,8H2,1-3H3,(H3,19,21,24)/b20-7-

InChI Key

SBTLMMKDUPZMDF-SCDVKCJHSA-N

Isomeric SMILES

CCOC(=O)C1=NOC(C1)CC2=C(C(=C3C(=C2OC)OCO3)OC)/C=N\NC(=O)N

Canonical SMILES

CCOC(=O)C1=NOC(C1)CC2=C(C(=C3C(=C2OC)OCO3)OC)C=NNC(=O)N

Origin of Product

United States

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